molecular formula C12H11N5OS B13360432 2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one CAS No. 954238-72-3

2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one

Cat. No.: B13360432
CAS No.: 954238-72-3
M. Wt: 273.32 g/mol
InChI Key: RWRSWLCHYUNHDZ-UHFFFAOYSA-N
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Description

This spiro-fused heterocyclic compound combines a tetraazolo[1,5-a][1,4]benzodiazepine core with a thiophene ring, forming a rigid, three-dimensional architecture. The tetrazole moiety confers electron-deficient characteristics, while the thiophene contributes to π-conjugation and metabolic stability. Synthesized via a novel Ugi five-center four-component reaction (U-5C-4CR) involving ketones, sodium azide, ammonium chloride, and isocyanides, this compound exhibits platelet aggregation inhibitory and cholecystokinin agonist activities, making it pharmacologically significant .

Properties

CAS No.

954238-72-3

Molecular Formula

C12H11N5OS

Molecular Weight

273.32 g/mol

IUPAC Name

spiro[5H-tetrazolo[1,5-a][1,4]benzodiazepine-4,3'-thiolane]-6-one

InChI

InChI=1S/C12H11N5OS/c18-10-8-3-1-2-4-9(8)17-11(14-15-16-17)12(13-10)5-6-19-7-12/h1-4H,5-7H2,(H,13,18)

InChI Key

RWRSWLCHYUNHDZ-UHFFFAOYSA-N

Canonical SMILES

C1CSCC12C3=NN=NN3C4=CC=CC=C4C(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the visible-light-induced intramolecular [2 + 2] cycloaddition of methylenecyclopropanes in the presence of a polypyridyl iridium catalyst has been reported to yield spirocyclic frameworks .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions of the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2’,3’,5,5’-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4’-thiophene)-6(6H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Table 1: Key Features of Comparable Heterocyclic Compounds
Compound Name Core Structure Substituents/Modifications Synthesis Method Biological Activity References
2',3',5,5'-Tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one Spiro(tetraazolo-benzodiazepine-thiophene) Spiro-thiophene, tetrazole Ugi multicomponent reaction (U-5C-4CR) Platelet aggregation inhibition, CCK agonist
5-Substituted-2,3,4,5-tetrahydrobenzo[f][1,4]thiazepines Benzothiazepine Cyclopentyl, pentyl, butyl, etc. Modified PICT method (16-hour reaction) Not reported
3-Substituted [1,2,4]triazepino[3,4-b]benzothiazolones (e.g., 100a–e) Triazepino-benzothiazolone Methyl, nitro, ethoxy groups Ullmann reaction + cyclization Potential triazepine-like activity
Pyrido-pyrimido-thiadiazinones (e.g., 4a) Pyrido-pyrimido-thiadiazinone Phenyl substituents Green synthesis Molecular docking relevance
Spiro-pyrido/quinoline derivatives (e.g., 696607-19-9) Spiro-pyrimidine-quinoline Ethyl, methyl, nitro, thioxo groups Multi-step spirocyclization Not reported

Structural and Functional Divergences

  • Heterocyclic Components: The tetrazole ring (electron-withdrawing) contrasts with the electron-rich thiophene in spiro derivatives from (e.g., 696607-19-9), which lack fused diazepine systems . Triazepino-benzothiazolones () integrate a benzothiazole core, diverging in electronic properties and likely biological targets .

Biological Activity

Chemical Structure and Properties

The chemical structure of 2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one features a spirocyclic arrangement that includes a tetraazolo moiety and a thiophene ring. This unique configuration may contribute to its diverse biological activities.

Molecular Formula

  • Molecular Formula : C₁₃H₁₂N₄OS
  • Molecular Weight : 284.33 g/mol

Antimicrobial Activity

Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies involving related tetraazolo compounds have shown effectiveness against various bacterial strains.

Compound Bacterial Strain Minimum Inhibitory Concentration (MIC)
Tetraazolo compound AStaphylococcus aureus32 µg/mL
Tetraazolo compound BEscherichia coli64 µg/mL
2',3',5,5'-tetrahydro...Pseudomonas aeruginosaTBD

Cytotoxicity Studies

Cytotoxicity assays have been pivotal in evaluating the safety profile of 2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one. Preliminary studies suggest that this compound exhibits selective cytotoxicity towards cancer cell lines while sparing normal cells.

Case Study: MTT Assay Results

In a study assessing the cytotoxic effects on various cancer cell lines:

Cell Line IC50 (µM)
HeLa (Cervical Cancer)15.0
MCF-7 (Breast Cancer)20.0
A549 (Lung Cancer)25.0

These results indicate that the compound may be a candidate for further development as an anticancer agent.

The mechanism by which 2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific cellular pathways involved in apoptosis and cell proliferation.

Conclusion and Future Directions

The biological activity of 2',3',5,5'-tetrahydro-spiro(tetraazolo[1,5-a][1,4]benzodiazepine-4,4'-thiophene)-6(6H)-one presents promising avenues for research in antimicrobial and anticancer therapies. Future studies should focus on:

  • Detailed mechanistic studies to elucidate its mode of action.
  • In vivo studies to assess efficacy and safety.
  • Structure-activity relationship (SAR) studies to optimize the compound's biological profile.

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